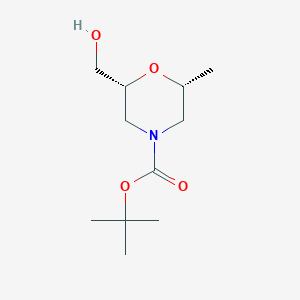
tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a morpholine derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. This compound is characterized by a unique combination of functional groups, including a tert-butyl group and a hydroxymethyl substituent, which contribute to its potential biological activities and applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The structural configuration of this compound includes:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Tert-butyl Group : Provides steric hindrance, influencing reactivity.
- Hydroxymethyl Substituent : May enhance interaction with biological targets.
This compound's stereochemistry is crucial for its biological activity, as it influences how the molecule interacts with enzymes and receptors.
Interaction Studies
Preliminary interaction studies indicate that this compound may bind to biological targets similar to other morpholine derivatives. Understanding these interactions is critical for assessing the compound's therapeutic potential and safety profile.
Comparative Analysis
To provide context for its activity, the following table compares this compound with similar morpholine derivatives:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-71-3 | Lacks methyl substitution at position 6 |
| Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate | 90317136 | Different stereochemistry at positions 5 and 6 |
| Tert-butyl bis(2-hydroxyethyl)carbamate | 61478-26-0 | Contains two hydroxyethyl groups instead of one hydroxymethyl |
The unique structural features of this compound may enhance its interaction with biological targets compared to these other compounds.
Case Studies and Research Findings
Research has shown that morpholine derivatives can exhibit significant biological activities. For instance:
- Enzyme Interaction : A study demonstrated that morpholine-based compounds could act as effective inhibitors for certain enzymes involved in metabolic processes. The binding affinity of these compounds was influenced by their structural characteristics, including steric factors introduced by substituents like tert-butyl groups.
- Pharmacological Applications : Some morpholine derivatives have been explored for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter receptors .
- Drug Development : The unique properties of this compound position it as a candidate for further research in drug development aimed at various therapeutic targets .
Propriétés
IUPAC Name |
tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPPRECNUURDRC-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














